2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid
Description
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a hydroxy group at position 2 of the pyridine ring and a 4-hydroxymethylphenyl substituent at position 3. Its structural attributes make it relevant in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and catalytic systems .
Properties
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-1-3-9(4-2-8)11-6-14-12(16)5-10(11)13(17)18/h1-6,15H,7H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNPOACRZOFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687119 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-01-1 | |
| Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid typically involves the condensation reaction of isonicotinic acid hydrazide with an appropriate aldehyde, such as 4-hydroxymethylbenzaldehyde. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe) in the presence of halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential component in organic synthesis pathways.
Biology
- Biological Activities : Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can modulate the activity of specific enzymes involved in inflammatory processes, suggesting its role in developing anti-inflammatory agents.
Medicine
- Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways.
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of novel compounds with enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading university examined the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it effectively reduced the production of pro-inflammatory cytokines in cultured macrophages, highlighting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways essential for microbial or cancer cell survival . The hydroxyl and isonicotinic acid groups play a crucial role in binding to active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Hydrophilicity : The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents like 4-isopropylphenylthio or sulfophenyl diazenyl .
- Coordination Chemistry : The hydroxy group at C2 and carboxylic acid at C4 enable chelation with metal ions (e.g., Cr, La) in MOFs, similar to isonicotinic acid but with improved pore volume due to the hydroxymethylphenyl group .
Performance in Metal-Organic Frameworks (MOFs)
The target compound outperforms unsubstituted isonicotinic acid in MOF applications. For example:
- Pore Volume : Cr-PTC-HIna MOFs (using isonicotinic acid derivatives) exhibit higher photocatalytic activity in methylene blue degradation than Cr-PTC (unsubstituted). The hydroxymethylphenyl group likely increases pore size and surface area .
- Stability : Secondary building units (SBUs) formed with the target compound may benefit from the hydroxymethyl group’s ability to stabilize hydrogen-bonding networks, similar to adamantanetetracarboxylate-based MOFs .
Pharmacological and Industrial Relevance
Research Findings and Data
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid, and how can purity be ensured?
- Answer : A modified route based on dihydrothiophene synthesis () can be adapted. For example, ester hydrolysis under acidic conditions (e.g., sulfuric acid in methanol) followed by purification via column chromatography (silica gel or Sephadex LH-20) is effective . Purity validation requires HPLC (≥95% purity) and structural confirmation via -NMR and FTIR. Ensure rigorous solvent removal to avoid residual acetic acid or ethyl acetate, which may interfere with downstream assays.
Q. Which spectroscopic techniques are optimal for characterizing structural isomers of this compound?
- Answer : Terahertz (THz) spectroscopy differentiates subtle structural variations in isonicotinic acid derivatives, such as hydroxyl and hydroxymethyl group positioning . Complement with DFT calculations to correlate spectral peaks (e.g., 0.1–4.0 THz range) with vibrational modes. Mass spectrometry (HRMS) and -NMR further resolve regiochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
